molecular formula C10H11BN2O2 B13470252 (1-benzyl-1H-pyrazol-3-yl)boronic acid

(1-benzyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B13470252
M. Wt: 202.02 g/mol
InChI Key: OMGWDHZXTFIAFP-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-pyrazol-3-yl)boronic acid: is an organic compound that belongs to the class of boronic acids It features a pyrazole ring substituted with a benzyl group at the 1-position and a boronic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using a suitable boron reagent .

Industrial Production Methods: Industrial production of (1-benzyl-1H-pyrazol-3-yl)boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Arylpyrazoles: Formed through Suzuki-Miyaura coupling.

    Oxidized Pyrazoles: Formed through oxidation reactions.

    Substituted Pyrazoles: Formed through substitution reactions.

Scientific Research Applications

Chemistry: (1-Benzyl-1H-pyrazol-3-yl)boronic acid is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of carbon-carbon bonds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize bioactive molecules with potential therapeutic applications, including anticancer and antimicrobial agents .

Industry: The compound is used in the development of advanced materials and catalysts. Its unique reactivity allows for the creation of functionalized materials with specific properties, useful in various industrial applications .

Mechanism of Action

The mechanism of action of (1-benzyl-1H-pyrazol-3-yl)boronic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Uniqueness: (1-Benzyl-1H-pyrazol-3-yl)boronic acid is unique due to the specific positioning of the benzyl and boronic acid groups, which confer distinct reactivity and potential biological activity. Its structure allows for versatile applications in synthesis and drug design, making it a valuable compound in both academic and industrial research .

Properties

Molecular Formula

C10H11BN2O2

Molecular Weight

202.02 g/mol

IUPAC Name

(1-benzylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C10H11BN2O2/c14-11(15)10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7,14-15H,8H2

InChI Key

OMGWDHZXTFIAFP-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1)CC2=CC=CC=C2)(O)O

Origin of Product

United States

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